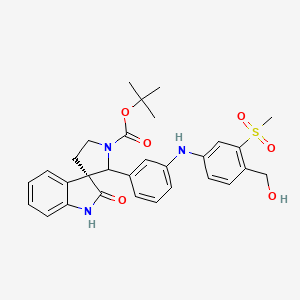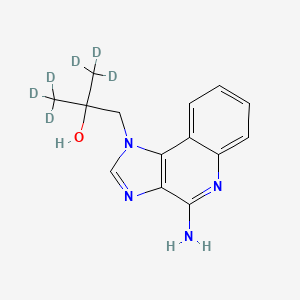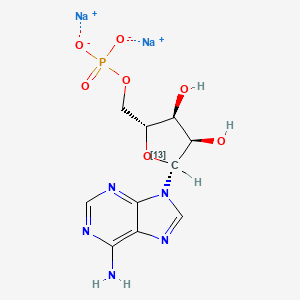
Adenosine 5'-monophosphate-13C (disodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine 5’-monophosphate-13C (disodium) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of adenosine monophosphate, where the carbon atoms are replaced with the isotope carbon-13. This labeling allows for precise tracking and analysis in various biochemical and physiological studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of adenosine 5’-monophosphate-13C (disodium) involves the incorporation of carbon-13 into the adenosine monophosphate molecule. This can be achieved through chemical synthesis or enzymatic methods. The chemical synthesis typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotope .
Industrial Production Methods
Industrial production of adenosine 5’-monophosphate-13C (disodium) often involves large-scale chemical synthesis. This process requires stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production process may also involve the use of specialized equipment and reagents to achieve the desired isotopic labeling .
化学反应分析
Types of Reactions
Adenosine 5’-monophosphate-13C (disodium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of adenosine 5’-monophosphate-13C (disodium) may yield adenosine diphosphate or adenosine triphosphate, while reduction may yield deoxyadenosine monophosphate .
科学研究应用
Adenosine 5’-monophosphate-13C (disodium) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Used to investigate metabolic pathways and enzyme kinetics.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Used in the development of new pharmaceuticals and diagnostic tools
作用机制
Adenosine 5’-monophosphate-13C (disodium) exerts its effects by acting as a substrate for various enzymes involved in nucleotide metabolism. It is incorporated into nucleic acids and other biomolecules, allowing researchers to track its movement and transformation within biological systems. The molecular targets and pathways involved include adenosine receptors, AMP-activated protein kinase, and various nucleotide-binding proteins .
相似化合物的比较
Adenosine 5’-monophosphate-13C (disodium) is unique due to its isotopic labeling, which allows for precise tracking in research applications. Similar compounds include:
Adenosine monophosphate: The non-labeled version used in various biochemical studies.
Adenosine diphosphate: A related nucleotide involved in energy transfer.
Adenosine triphosphate: Another related nucleotide that serves as a primary energy carrier in cells
属性
分子式 |
C10H12N5Na2O7P |
|---|---|
分子量 |
392.18 g/mol |
IUPAC 名称 |
disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(513C)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1/i10+1;; |
InChI 键 |
QGXLVXZRPRRCRP-UYDZICGCSA-L |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[13C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



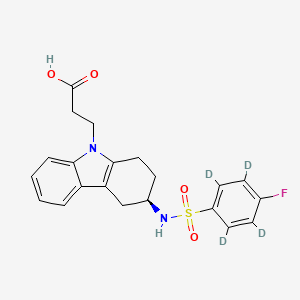


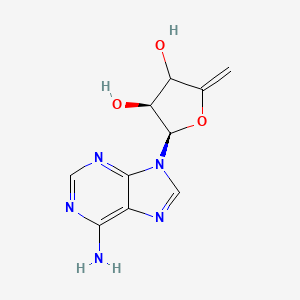



![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)

